N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide
Description
N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylcarbamimidoyl group, and a sulfanylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Properties
Molecular Formula |
C8H17N3OS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] N'-methylcarbamimidothioate |
InChI |
InChI=1S/C8H17N3OS/c1-8(2,3)11-6(12)5-13-7(9)10-4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
InChI Key |
BESYLRUXZWAWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC(=NC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide can be achieved through several methods. One efficient approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method yields high purity and good yields of the desired product .
Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) at room temperature. This approach is also efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the final product. The use of solvent-free conditions and mild reaction temperatures is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-methoxypyridin-3-amine: Another compound with a tert-butyl group, used in organic synthesis and medicinal chemistry.
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: A compound with similar functional groups, used as a building block in organic synthesis.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a sulfanyl functional group , and a methylcarbamimidoyl moiety attached to an acetamide structure. These components contribute to its unique chemical behavior and biological interactions.
Structural Comparison
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(methylamino)acetamide | Contains a methylamino group | Antimicrobial properties | Lacks sulfanyl group |
| 2-(4-tert-butylphenyl)sulfanyl-N-(2-methylpropylcarbamoyl)acetamide | Contains a phenyl group and carbamoyl moiety | Antifungal activity | More complex aromatic structure |
| N-tert-butylbenzothiazole-2-sulphenamide | Benzothiazole ring structure | Used as a rubber accelerator | Primarily industrial applications |
The unique combination of functional groups in this compound may enhance its solubility, stability, and interaction with biological targets compared to structurally similar compounds.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. Compounds with similar structures have been reported to act as inhibitors of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. For instance, certain derivatives have shown effectiveness against Gram-negative pathogens by inhibiting PBP3, leading to substantial reductions in bacterial load in vivo .
Antifungal Activity
Research has also suggested that the compound may possess antifungal properties. Similar compounds have demonstrated efficacy against various fungal strains, potentially due to their ability to disrupt cellular membranes or inhibit key metabolic pathways within fungal cells.
Anticancer Properties
The methylcarbamimidoyl group is noted for enhancing biological activity through interactions with cancer-related targets. Some studies have indicated that compounds containing this moiety can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A comparative study involving this compound showed that it outperformed traditional antibiotics in inhibiting resistant strains of bacteria in murine models. The compound achieved a significant reduction in viable bacterial counts compared to control groups .
- Antifungal Activity Assessment : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, suggesting potential for therapeutic applications in treating fungal infections.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
